ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Introduction
Significance in Medicinal Chemistry Research
The compound’s design leverages two critical pharmacophoric elements: the thiourea moiety and the cyclopenta[b]thiophene framework. Thiourea derivatives are renowned for their ability to form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. Meanwhile, the cyclopenta[b]thiophene system, a sulfur-containing bicyclic structure, contributes to metabolic stability and lipophilicity, facilitating membrane penetration. Together, these features make the compound a promising candidate for targeting enzymes and receptors implicated in cancer and infectious diseases.
Recent studies emphasize the scaffold’s versatility. For instance, thiourea derivatives have demonstrated inhibitory effects on kinase enzymes and bacterial virulence factors. The benzoylbenzoyl group further introduces π-π stacking capabilities, potentially stabilizing interactions with aromatic residues in protein binding pockets. Such multifunctionality aligns with contemporary drug discovery paradigms that prioritize polypharmacology.
Thiourea Derivatives in Drug Discovery
Thiourea-containing compounds occupy a privileged position in medicinal chemistry due to their broad-spectrum bioactivity. Over 20 approved drugs incorporate thiourea or its analogs, including antithyroid agents (e.g., methimazole) and antiretroviral therapies (e.g., rilpivirine). The thiourea group (-NH-CS-NH-) serves as a bioisostere for peptide bonds, enabling mimicry of endogenous substrates while resisting enzymatic degradation.
Key pharmacological attributes of thiourea derivatives include:
- Anticancer activity : By inhibiting tubulin polymerization or topoisomerase enzymes.
- Antimicrobial effects : Through disruption of bacterial cell wall synthesis or viral protease inhibition.
- Central nervous system (CNS) modulation : Via antagonism of neurotransmitter receptors.
For ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, the thiourea linkage likely mediates interactions with cysteine residues in target proteins, a mechanism observed in related compounds.
Historical Development of Cyclopenta[b]thiophene Research
Cyclopenta[b]thiophene derivatives emerged in the late 20th century as analogs of biologically active heterocycles. Early work focused on their synthesis via Diels-Alder reactions or cyclization of thiophene precursors. The incorporation of sulfur into the bicyclic system enhances electron delocalization, conferring unique optoelectronic properties useful in materials science.
Medicinal applications gained traction in the 2010s, with researchers exploiting the scaffold’s rigidity to design kinase inhibitors and antimicrobial agents. For example, patent US20040171603A1 discloses cyclopenta[b]thiophene derivatives as therapeutics for mycobacterial infections, highlighting their efficacy against drug-resistant strains. The ethyl ester group in the subject compound improves solubility, addressing a common limitation of thiophene-based drugs.
Aims and Scope of Current Scientific Investigation
This article aims to:
- Elucidate the synthetic pathways for this compound.
- Analyze its molecular structure and electronic properties.
- Evaluate its potential applications in oncology and infectious disease therapeutics.
The scope excludes clinical pharmacokinetics and toxicology, focusing instead on mechanistic and synthetic insights.
Table 1: Key Molecular Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₁N₃O₃S₂ |
| Molecular Weight | 487.59 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface | 106 Ų |
| LogP (Predicted) | 3.8 |
Data derived from synthetic studies and computational modeling.
The compound’s logP value suggests moderate lipophilicity, ideal for balancing cellular uptake and aqueous solubility. Its polar surface area aligns with guidelines for CNS permeability, though specific blood-brain barrier penetration studies are pending.
Properties
IUPAC Name |
ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-2-31-24(30)20-18-9-6-10-19(18)33-23(20)27-25(32)26-22(29)17-13-11-16(12-14-17)21(28)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H2,26,27,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRVXAZNLYUQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through a multistep synthetic route. One common method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then subjected to further reactions, including acylation with benzoyl chloride, to yield the final product .
Chemical Reactions Analysis
Ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. Ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may act as an inhibitor of specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. For instance, thiourea derivatives have been shown to induce apoptosis in cancer cells through the modulation of various biochemical pathways.
Antimicrobial Properties
Compounds containing thiourea moieties are recognized for their antimicrobial activities. The structural features of this compound suggest potential effectiveness against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored in various studies. Thiourea derivatives have demonstrated the capacity to inhibit pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases .
Polymer Chemistry
This compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, potentially improving their performance in various applications such as coatings and composites .
Photovoltaic Materials
Research into organic photovoltaic materials has highlighted the importance of compounds like this compound due to their potential to enhance light absorption and charge transport properties in solar cells . The incorporation of such compounds can lead to improved efficiency and stability of organic solar cells.
Case Study 1: Anticancer Efficacy
A study conducted on thiourea derivatives indicated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In a comparative study, several thiourea derivatives were tested against Gram-positive and Gram-negative bacteria. This compound showed promising antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Estimated based on substituent contributions.
Key Observations :
- The target compound exhibits the highest molecular weight and lipophilicity due to the 4-benzoylbenzoyl group, which may enhance membrane permeability but reduce aqueous solubility .
- Ethyl 2-(3-phenylthioureido)-... has a simpler substituent, resulting in lower molecular weight and lipophilicity.
- The 4-phenylbenzoylamino analog shares a conjugated aromatic system but lacks the thiourea moiety, reducing hydrogen-bonding capacity .
Crystallographic and Computational Insights
- Crystal Packing : The phenylthioureido derivative exhibits intermolecular N–H···O hydrogen bonds and C–H···π interactions, stabilizing its triclinic lattice . The target compound’s bulkier substituent may alter packing efficiency.
- Computational Data: The 4-phenylbenzoylamino analog has a topological polar surface area (TPSA) of 83.6 Ų, indicating moderate polarity . The target compound’s TPSA is likely lower due to reduced hydrogen-bonding capacity.
Biological Activity
Ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of thiourea derivatives. This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The following sections will delve into its biological activity, including mechanisms of action, experimental findings, and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound is characterized by a cyclopentathiophene core substituted with thiourea and benzoyl moieties. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing methods such as refluxing and cyclization under controlled conditions. The detailed synthetic pathway can be outlined as follows:
- Formation of Thiourea Derivative : The initial step involves the reaction of benzoyl isothiocyanate with an amine to form the thiourea.
- Cyclization : This thiourea derivative undergoes cyclization with appropriate carbonyl compounds to form the cyclopentathiophene structure.
- Esterification : The final product is obtained by esterifying the carboxylic acid group with ethanol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including this compound.
- Mechanism of Action : The compound's antimicrobial activity is primarily attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to cell death in susceptible strains such as Escherichia coli and Staphylococcus aureus .
- Experimental Findings : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against both planktonic and biofilm forms of bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin .
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer properties.
- Cell Line Studies : this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Case Study : A study involving a series of benzoylthiourea derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of DNA gyrase | Comparable to ampicillin |
| Anticancer | Breast cancer, Lung cancer | Induction of apoptosis | Low micromolar range |
Q & A
Q. Q1. What are the established synthetic routes for preparing ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how do reaction conditions influence yield?
A1. The compound is synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with substituted isothiocyanates. For example, benzoylisothiocyanate in 1,4-dioxane at room temperature yields the target compound after overnight stirring and isolation . Yield optimization requires precise stoichiometry (equimolar ratios), solvent choice (polar aprotic solvents enhance reactivity), and reaction duration (12–24 hours). Side products like ammonium chloride are removed via filtration .
Q. Q2. How is the molecular structure of this compound validated, and what crystallographic parameters define its conformation?
A2. Single-crystal X-ray diffraction (SC-XRD) confirms the structure. Key parameters include:
Q. Q3. What preliminary biological activities have been reported for related thioureido-thiophene derivatives?
A3. Analogous compounds exhibit antifungal and antibacterial properties. For instance, 2-thioureido-thiophene derivatives inhibit Candida albicans (MIC = 32 µg/mL) and Staphylococcus aureus (MIC = 64 µg/mL) via disruption of membrane integrity . Activity correlates with electron-withdrawing substituents (e.g., benzoyl groups) enhancing electrophilicity at the thiourea moiety .
Advanced Research Questions
Q. Q4. How can computational methods predict the compound’s binding affinity for antifungal targets, and what molecular descriptors are critical?
A4. Molecular docking (e.g., AutoDock Vina) and DFT calculations identify key interactions with fungal cytochrome P450 enzymes. Descriptors include:
- Electrostatic potential (ESP): High positive charge density at the thiourea sulfur enhances H-bonding with active-site residues.
- LogP (~4.0): Balances solubility and membrane permeability .
Validation via in vitro assays (e.g., ergosterol biosynthesis inhibition) is recommended to resolve discrepancies between computational and experimental IC50 values .
Q. Q5. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
A5. Systematic SAR studies are essential. For example:
- Substituent variation: Replacing the benzoyl group with cyclohexylphenyl (LogP increase from 3.5 to 4.5) reduces aqueous solubility but improves blood-brain barrier penetration .
- Bioisosteric replacement: Substituting the ethyl ester with methyl groups alters metabolic stability (t1/2 from 2.1 to 4.7 hours in hepatic microsomes) .
Dose-response curves and time-kill assays differentiate static vs. cidal effects .
Q. Q6. How can XRD data inform the design of derivatives with enhanced thermal stability?
A6. The compound’s triclinic packing (density = 1.370 Mg/m³) suggests weak van der Waals interactions. Modifications to enhance stability include:
Q. Q7. What analytical techniques characterize byproducts formed during synthesis, and how are they mitigated?
A7. LC-MS and ¹H-NMR identify common byproducts like unreacted isothiocyanate or hydrolysis products. For example:
- Ammonium chloride: Removed via aqueous washes .
- Thiourea dimerization: Minimized by slow addition of isothiocyanate under inert atmosphere .
HPLC purity assessments (C18 columns, acetonitrile/water gradient) ensure >95% purity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
